molecular formula C4H6O3 B1586218 Acetic anhydride-d6 CAS No. 16649-49-3

Acetic anhydride-d6

Cat. No.: B1586218
CAS No.: 16649-49-3
M. Wt: 108.13 g/mol
InChI Key: WFDIJRYMOXRFFG-WFGJKAKNSA-N
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Mechanism of Action

Target of Action

The primary target of (2H3)Acetic anhydride, also known as Acetic anhydride-d6, is the hydroxyl (-OH) groups present in various organic compounds . This compound is widely used as a reagent in organic synthesis due to its ability to acetylate these hydroxyl groups .

Mode of Action

The mode of action of (2H3)Acetic anhydride involves a nucleophilic substitution reaction . In this process, (2H3)Acetic anhydride reacts with a nucleophile, such as a hydroxyl group in an organic compound. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, leading to the removal of the acetate ion as a leaving group and the formation of an ester or amide .

Biochemical Pathways

(2H3)Acetic anhydride participates in acetylation reactions, which are crucial in various biochemical pathways. For instance, it is involved in the modification of proteins through the acetylation of lysine residues, which can alter protein structure and function . .

Pharmacokinetics

It is known that (2h3)acetic anhydride is a liquid and can be analyzed using reverse-phase high-performance liquid chromatography (hplc) methods

Result of Action

The result of the action of (2H3)Acetic anhydride is the acetylation of organic compounds. This can lead to changes in the properties of these compounds, such as altering the activity of proteins or changing the reactivity of other organic molecules .

Action Environment

The action of (2H3)Acetic anhydride can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, with optimal activity observed around 50°C . Additionally, (2H3)Acetic anhydride is a flammable liquid and can react with water to form acetic acid, which means its stability and efficacy can be affected by the presence of moisture and heat .

Biochemical Analysis

Biochemical Properties

(2H3)Acetic anhydride is viewed as a source of CH3CO+. It readily acetylates alcohols and amines . For example, the reaction of (2H3)Acetic anhydride with ethanol yields ethyl acetate . The nature of these interactions is primarily covalent bonding, where (2H3)Acetic anhydride acts as an acetylating agent.

Cellular Effects

It is known that acetic anhydride is an irritant and flammable

Molecular Mechanism

The molecular mechanism of (2H3)Acetic anhydride involves its role as an acetylating agent. It can donate an acetyl group to various biomolecules, altering their properties and functions . This can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The stability of (2H3)Acetic anhydride in laboratory settings is influenced by factors such as temperature and pH . Over time, it can undergo hydrolysis, especially in the presence of moisture .

Metabolic Pathways

(2H3)Acetic anhydride is involved in various metabolic pathways due to its role as an acetylating agent . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

Given its small size and lipophilic nature, it is likely to be found throughout the cell, including in the cytoplasm and potentially within organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic anhydride-d6 can be synthesized by reacting acetyl chloride-d3 with sodium acetate-d3. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the anhydride .

Industrial Production Methods

In industrial settings, this compound is produced through the carbonylation of methyl acetate in the presence of a rhodium catalyst. This method is efficient and widely used for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Acetic anhydride-d6 undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic anhydride-d6 is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. The presence of deuterium atoms allows for the tracking of reaction pathways and the study of reaction mechanisms with greater precision .

Properties

IUPAC Name

(2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDIJRYMOXRFFG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168111
Record name (2H3)Acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16649-49-3
Record name Acetic-2,2,2-d3 acid, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16649-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Acetic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H3]acetic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Acetic Anhydride-d6 used in mass spectrometry analysis of nucleosides?

A1: this compound is employed as a derivatizing agent to clarify the structural analysis of nucleosides using mass spectrometry. Specifically, it helps differentiate between isomeric pairs of 2,2′-anhydrouridines substituted at the 3' and 5' positions. [] This is achieved because the fragmentation patterns observed in the mass spectra after derivatization with this compound are distinct for each isomer, allowing for their identification. []

Q2: How does this compound help in protein N-terminal confirmation using mass spectrometry?

A2: this compound, when used in a 1:1 mixture with regular Acetic Anhydride, enables specific d0/d3-acetylation of the N-terminal amino group in proteins. [] This labeling strategy creates a unique isotopic pattern in the mass spectra. The N-terminal peptide, tagged with a single d0/d3-acetyl group, exhibits a characteristic doublet peak with a 3 Da mass difference. This distinguishes it from internal peptides, facilitating unambiguous identification of the protein's N-terminus. []

Q3: Are there any limitations to using this compound in distinguishing between different acetylated derivatives?

A3: Yes, there can be limitations. For instance, differentiating between mono-acetyl and mono-pivaloyl 2,2′-anhydrouridines solely based on mass spectrometry can be challenging due to thermal reactions occurring within the sample probe. [] This highlights the need for additional derivatization steps, such as using this compound for acetylation of the mono-acetyl isomers, or employing alternative derivatizing agents like trifluoroacetic anhydride or trimethylsilylating reagents, to enable clear differentiation by mass spectrometry. []

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